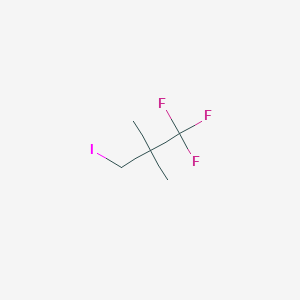
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is an organofluorine compound characterized by the presence of trifluoromethyl and iodine groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the iodination of 1,1,1-trifluoro-2,2-dimethylpropane using iodine and a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and inert atmospheres, to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and amines. Reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various halogenated or aminated derivatives of the original compound.
Oxidation and Reduction: Products can range from alcohols and ketones to fully reduced hydrocarbons.
科学研究应用
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeling agent in biological studies, due to the presence of iodine.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular processes.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-3-chloro-2,2-dimethylpropane: Contains a chlorine atom instead of iodine.
1,1,1-Trifluoro-3-bromo-2,2-dimethylpropane: Contains a bromine atom instead of iodine.
Uniqueness
1,1,1-Trifluoro-3-iodo-2,2-dimethylpropane is unique due to the presence of both trifluoromethyl and iodine groups, which confer distinct chemical reactivity and physical properties. The iodine atom provides opportunities for radiolabeling and other specialized applications, while the trifluoromethyl group enhances stability and lipophilicity.
属性
分子式 |
C5H8F3I |
|---|---|
分子量 |
252.02 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-iodo-2,2-dimethylpropane |
InChI |
InChI=1S/C5H8F3I/c1-4(2,3-9)5(6,7)8/h3H2,1-2H3 |
InChI 键 |
XVRFRUNBIBOLPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CI)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


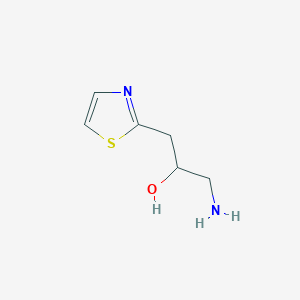
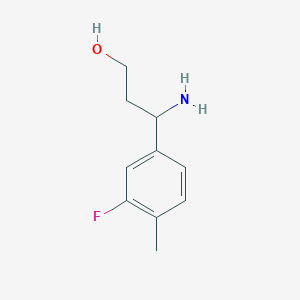
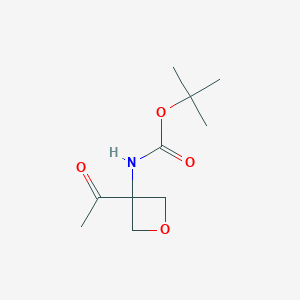
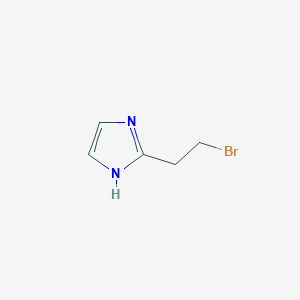
![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
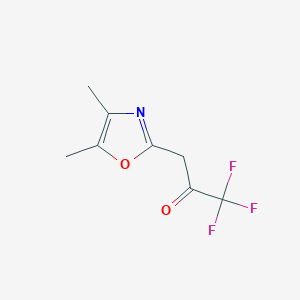
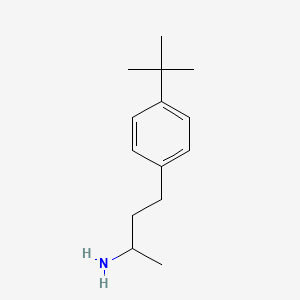
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)
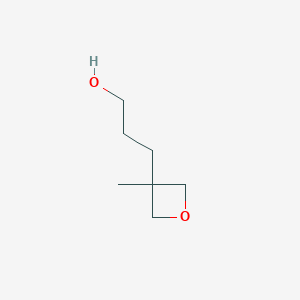
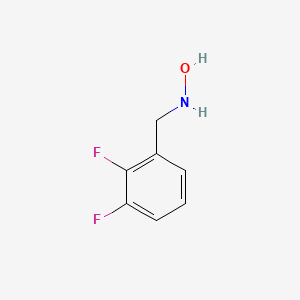
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
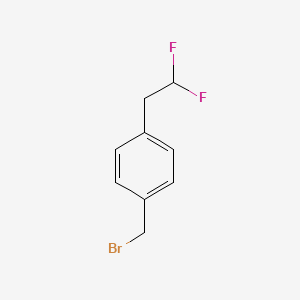
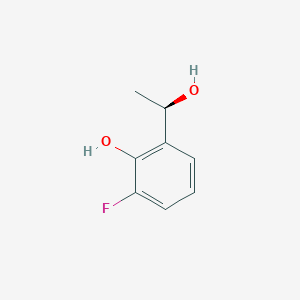
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
